
N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its formula, but without specific information on “N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide”, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as molecular weight, solubility, melting point, etc., can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
Radiotracer Development for Imaging
One significant application of compounds related to N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide is in the development of radiotracers for diagnostic imaging. For instance, a study on 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), demonstrates its potential for evaluating inflammation in human clinical populations through PET imaging. The tracer was shown to be safe for human use, providing valuable dosimetry data and showing promise for repeated measures in clinical evaluations. Brain uptake of the tracer correlated well with known target topography, indicating its utility in studying diseases like multiple sclerosis where S1PR1 is implicated (Brier et al., 2022).
Anticancer Activity
Another research area focuses on the anticancer activity of compounds similar to this compound. For example, the efficacy and safety of S-1, an oral fluoropyrimidine derivative, were investigated in patients with advanced biliary tract cancer. The study demonstrated that S-1 exhibits definite antitumor activity and is well tolerated in this patient population, suggesting its potential as a viable treatment option for advanced biliary tract cancer (Ueno et al., 2004).
Neurological Applications
Compounds with a chemical profile similar to this compound have also been studied for their neurological applications. For example, the utility of 123I-FP-CIT dopamine transporter single photon emission computed tomography (DAT SPECT) and 123I-metaiodobenzylguanidine (MIBG) myocardial scintigraphy was compared in differentiating dementia with Lewy bodies from Alzheimer’s disease. This study underscores the potential of using such compounds in diagnostic imaging to distinguish between various forms of dementia, offering insights into disease mechanisms and aiding in the development of targeted treatments (Shimizu et al., 2015).
Drug Metabolism and Disposition Studies
Furthermore, research on the disposition and metabolism of compounds like SB-649868, which has similarities to this compound, provides insights into the pharmacokinetics and safety profile of new drugs. Such studies are crucial for understanding how drugs are processed in the body and for identifying potential safety issues before they are approved for clinical use (Renzulli et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-7(2)14-11(16)12(17)15-9-5-4-8(3)10(13)6-9/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXICSFSLHMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

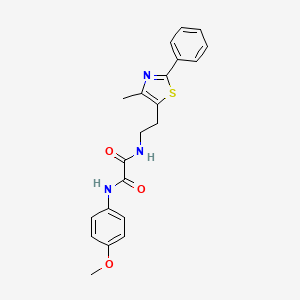
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2779927.png)
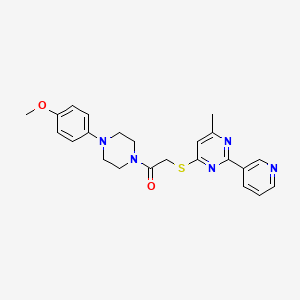
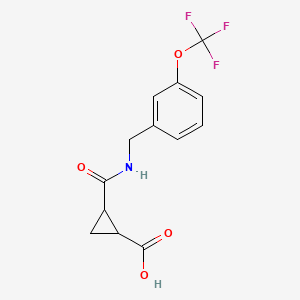

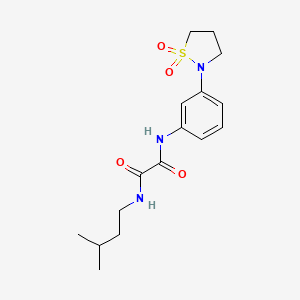
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2779935.png)
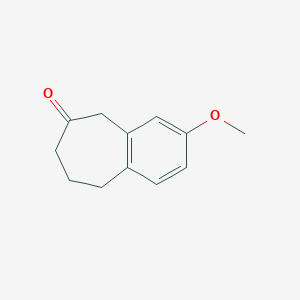
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)